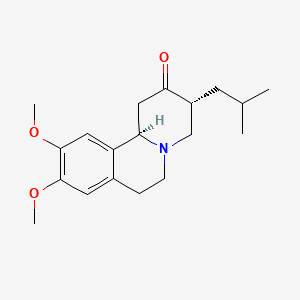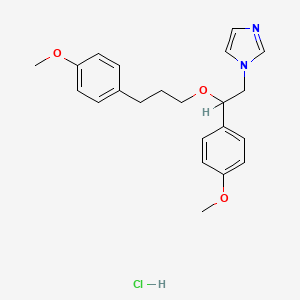
1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole hydrochloride
Overview
Description
SKF 96365 hydrochloride: is a chemical compound known for its role as a potent blocker of transient receptor potential channels and a store-operated calcium entry inhibitor. It has significant applications in scientific research, particularly in the fields of biology and medicine, due to its ability to inhibit various ion channels and its anti-neoplastic properties.
Mechanism of Action
Target of Action
SKF-96365 hydrochloride is a potent blocker of the Transient Receptor Potential Canonical (TRPC) channels . These channels are non-selective cation channels involved in various physiological functions including neuronal signaling and muscle contraction . In addition, SKF-96365 hydrochloride significantly inhibits hERG, hKCNQ1/hKCNE1, hKir2.1, and hKv4.3 currents , which are critical for heart function .
Mode of Action
SKF-96365 hydrochloride interacts with its targets by blocking the ion channels, thereby inhibiting the flow of ions through these channels . This results in the inhibition of receptor-mediated Ca2+ entry in activated platelets, neutrophils, and endothelial cells .
Biochemical Pathways
The primary biochemical pathway affected by SKF-96365 hydrochloride is the calcium signaling pathway . By blocking the TRPC channels, SKF-96365 hydrochloride inhibits the entry of calcium ions into the cell, thereby disrupting calcium signaling . This can have downstream effects on various cellular processes that depend on calcium signaling, such as muscle contraction and neuronal signaling .
Result of Action
The blockade of TRPC channels and other ion channels by SKF-96365 hydrochloride can result in various molecular and cellular effects. For instance, it can induce cell-cycle arrest and apoptosis in colorectal cancer cells . It also significantly prolongs the QTc interval in isolated guinea pig hearts, indicating its potential impact on cardiac function .
Biochemical Analysis
Biochemical Properties
SKF-96365 hydrochloride interacts with various biomolecules, primarily functioning as an inhibitor of receptor-mediated calcium ion (Ca2+) entry . It selectively inhibits receptor-mediated and voltage-gated Ca2+ entry . It also has a blocking effect on potassium channels .
Cellular Effects
SKF-96365 hydrochloride has been observed to have significant effects on various types of cells. It inhibits receptor-mediated Ca2+ entry in activated platelets, neutrophils, and endothelial cells . In the context of cancer, it exhibits potent anti-neoplastic activity by inducing cell-cycle arrest and apoptosis in colorectal cancer cells .
Molecular Mechanism
The molecular mechanism of SKF-96365 hydrochloride involves its interaction with TRPC channels and its role as a SOCE inhibitor . It blocks TRPC channels and enhances the reverse mode of the Na+/Ca2+ exchanger, causing intracellular calcium ion accumulation and cytotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, SKF-96365 hydrochloride has shown therapeutic effects on murine allergic rhinitis, manifesting attenuation of sneezing, nasal rubbing, IgE, inflammatory cytokines, inflammatory cells, TRPC6 immunolabeling, and TRPC6, STIM1 and Orai1 mRNA levels in AR mice .
Dosage Effects in Animal Models
In animal models, the effects of SKF-96365 hydrochloride vary with different dosages. For instance, in a study on murine allergic rhinitis induced by ovalbumin, SKF-96365 hydrochloride showed therapeutic effects at certain concentrations .
Metabolic Pathways
SKF-96365 hydrochloride is involved in calcium signaling pathways in cells, primarily through its inhibition of receptor-mediated and voltage-gated Ca2+ entry . It also impacts the function of the Na+/Ca2+ exchanger .
Transport and Distribution
While specific transporters or binding proteins for SKF-96365 hydrochloride have not been explicitly identified, its primary action involves the inhibition of Ca2+ entry, suggesting that it interacts with and affects the function of calcium channels .
Subcellular Localization
The subcellular localization of SKF-96365 hydrochloride is not explicitly defined, but given its role in inhibiting Ca2+ entry, it is likely to interact with and exert its effects at the plasma membrane where the calcium channels are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SKF 96365 hydrochloride involves the alkylation of an imidazole ring. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods: Industrial production of SKF 96365 hydrochloride typically involves large-scale organic synthesis techniques. The compound is produced in solid form and is often supplied as a high-purity product (≥98%) for research purposes .
Chemical Reactions Analysis
Types of Reactions: SKF 96365 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Reduction: Reduction reactions involving SKF 96365 hydrochloride are less common but can occur under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and propoxy groups attached to the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
SKF 96365 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion channel function and regulation.
Biology: Employed in research on calcium signaling pathways and their role in cellular processes.
Industry: Utilized in the development of new therapeutic agents targeting ion channels and calcium signaling pathways.
Comparison with Similar Compounds
2-Aminoethyl diphenylborinate: Another inhibitor of store-operated calcium entry.
GSK1016790A: A potent activator of transient receptor potential channels.
HC-030031: A selective inhibitor of transient receptor potential channels.
Uniqueness: SKF 96365 hydrochloride is unique due to its dual role as a store-operated calcium entry inhibitor and a transient receptor potential channel blocker. Its ability to inhibit multiple ion channels and induce anti-neoplastic effects makes it a valuable tool in scientific research .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3.ClH/c1-25-20-9-5-18(6-10-20)4-3-15-27-22(16-24-14-13-23-17-24)19-7-11-21(26-2)12-8-19;/h5-14,17,22H,3-4,15-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPKVQUECFKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCOC(CN2C=CN=C2)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926763 | |
| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130495-35-1 | |
| Record name | SKF 96365 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130495-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenylethyl)-1H-imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130495351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl}-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[β-(3-(4-Methoxyphenyl)propoxy)-4-methoxyphenethyl]-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SKF-96365 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BI32858P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SK&F 96365?
A1: SK&F 96365 is widely recognized as an inhibitor of receptor-mediated calcium entry (RMCE). [] It exhibits selectivity in blocking RMCE compared with receptor-mediated internal Ca2+ release. []
Q2: How does SK&F 96365 affect intracellular calcium levels?
A2: SK&F 96365 inhibits the sustained increase in intracellular calcium concentration ([Ca2+]i) elicited by various stimuli, including maitotoxin, endothelin-1, and cyclopiazonic acid. [, , ] It achieves this by blocking the entry of extracellular Ca2+ through various channels. []
Q3: Does SK&F 96365 affect calcium release from intracellular stores?
A3: No, SK&F 96365 does not appear to affect Ca2+ release from intracellular stores. [] This selectivity distinguishes it from certain other calcium antagonists. []
Q4: Which specific calcium channels are affected by SK&F 96365?
A4: SK&F 96365 shows inhibitory effects on various calcium channels, including:
- Receptor-mediated calcium entry (RMCE) channels: Demonstrated across multiple cell types, including platelets, neutrophils, and endothelial cells. []
- Voltage-gated Ca2+ channels: Observed in GH3 (pituitary) cells and rabbit ear-artery smooth muscle cells. []
- Store-operated Ca2+ channels (SOCC): Evidenced in rat thoracic aortic smooth muscle cells and C6 glioma cells. [, ]
Q5: What is the significance of SK&F 96365's ability to discriminate between different calcium channels?
A5: This selectivity makes SK&F 96365 a valuable tool for researchers:
- Distinguishing RMCE from internal Ca2+ release: This helps understand the specific roles of these processes in cellular responses. []
- Investigating the roles of different Ca2+ channels in specific physiological processes: For instance, its use in studying the role of SOCC in endothelin-1-induced contractions. []
Q6: Does SK&F 96365 affect all types of calcium channels equally?
A6: No, SK&F 96365 displays some selectivity. It does not affect the ATP-gated Ca2+-permeable channel of rabbit ear-artery smooth muscle cells, indicating discrimination between different RMCE types. []
Q7: What are the downstream consequences of SK&F 96365's inhibition of calcium entry?
A7: The inhibition of calcium entry by SK&F 96365 can lead to various downstream effects, including:
- Inhibition of platelet aggregation: Under conditions where aggregation relies on RMCE. []
- Inhibition of neutrophil adhesion and chemotaxis: Indicating a role for RMCE in these processes. []
- Blockade of maitotoxin-induced phosphoinositide breakdown and insulin release: Highlighting the role of Ca2+ entry in these signaling pathways. []
- Suppression of endothelin-1-induced arachidonic acid release: Implicating specific Ca2+ channels (NSCC-1, NSCC-2, SOCC) in this pathway. []
Q8: Does SK&F 96365 affect microtubule polymerization?
A8: Yes, in vitro studies show that SK&F 96365 can directly depolymerize microtubules isolated from bovine brain. [] This effect could contribute to some of its broader cellular actions, although further research is needed to confirm this.
Q9: What is the molecular formula and weight of SK&F 96365?
A9: The molecular formula of SK&F 96365 is C21H25N2O3Cl, and its molecular weight is 388.9 g/mol.
Q10: Are there studies exploring structure-activity relationships for SK&F 96365?
A10: While the provided abstracts don't delve into specific SAR studies for SK&F 96365, they highlight the importance of its structure for activity:
- Chirality: Research indicates that calmodulin, a calcium-binding protein, can differentiate between the two enantiomers of SK&F 96365, suggesting stereospecific interactions. [] This finding underscores the importance of chirality in the compound's biological activity.
Q11: What are some limitations of SK&F 96365 as a pharmacological tool?
A11: While SK&F 96365 has proven useful, there are some limitations:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)
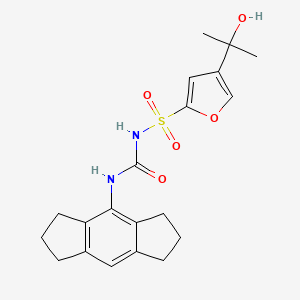


![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)
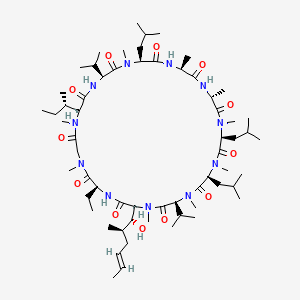
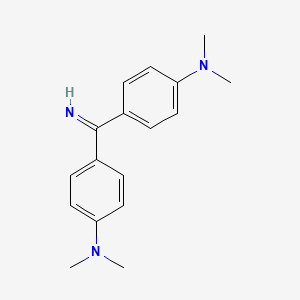

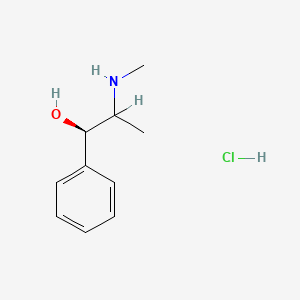
![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)

